3-Isopropoxy-1h-pyrazole

Lipophilicity Medicinal Chemistry Physicochemical Profiling

3-Isopropoxy-1H-pyrazole (CAS 1897388-33-8; synonyms: 3-(propan-2-yloxy)-1H-pyrazole, 5-propan-2-yloxy-1H-pyrazole) is a monocyclic N-heteroaromatic building block belonging to the 3-alkoxy-1H-pyrazole sub-class. It has a molecular formula of C₆H₁₀N₂O, a molecular weight of 126.16 g·mol⁻¹, a predicted XLogP3 of 1.3, a topological polar surface area of 37.9 Ų, one hydrogen bond donor, and two hydrogen bond acceptors.

Molecular Formula C6H10N2O
Molecular Weight 126.159
CAS No. 1897388-33-8
Cat. No. B2489831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropoxy-1h-pyrazole
CAS1897388-33-8
Molecular FormulaC6H10N2O
Molecular Weight126.159
Structural Identifiers
SMILESCC(C)OC1=CC=NN1
InChIInChI=1S/C6H10N2O/c1-5(2)9-6-3-4-7-8-6/h3-5H,1-2H3,(H,7,8)
InChIKeyMVHJDJIICMGNQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropoxy-1H-pyrazole (CAS 1897388-33-8): Core Physicochemical and Structural Profile for Procurement Evaluation


3-Isopropoxy-1H-pyrazole (CAS 1897388-33-8; synonyms: 3-(propan-2-yloxy)-1H-pyrazole, 5-propan-2-yloxy-1H-pyrazole) is a monocyclic N-heteroaromatic building block belonging to the 3-alkoxy-1H-pyrazole sub-class. It has a molecular formula of C₆H₁₀N₂O, a molecular weight of 126.16 g·mol⁻¹, a predicted XLogP3 of 1.3, a topological polar surface area of 37.9 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The pyrazole ring provides a hydrogen-bond-donating heterocyclic bioisostere of phenol, while the 3-isopropoxy substituent introduces steric bulk and modulated lipophilicity compared with smaller alkoxy analogs, making this compound a versatile intermediate for medicinal chemistry and agrochemical research [2].

BB
Building Block Identity
3-alkoxy-1H-pyrazole core with branched isopropoxy substituent for medicinal chemistry and agrochemical intermediate workflows
S
Selection Context
Reported steric shielding against α-lithiation may support cleaner reaction profiles compared with smaller alkoxy analogs
P
Precursor Role
Direct synthetic entry point to a pre-validated DHODH inhibitor chemotype for antiviral and immunosuppressive research programs

3-Isopropoxy-1H-pyrazole: Why the 3-Alkoxy Identity Cannot Be Substituted Without Consequence


The 3-alkoxy substituent on the pyrazole ring dictates key molecular properties—lipophilicity (logP), steric encumbrance, electronic modulation, and metabolic stability—that directly influence downstream synthetic utility and biological performance. Swapping the isopropoxy group for a methoxy or ethoxy group alters the balance of these properties in ways that cannot be compensated by later-stage functionalization. For example, the isopropoxy group provides greater steric shielding against α-lithiation side reactions compared with methoxy or ethoxy [1], and its distinct lipophilicity (ΔlogP of +0.8 vs. methoxy) shifts the pharmacokinetic profile of derived compounds [2]. These differences are amplified when the pyrazole is used as a starting material in multi-step syntheses, where the alkoxy group influences regioselectivity and reaction yields at every stage.

Isopropoxy vs. Methoxy
Steric shielding may not transfer
Methoxy lacks the branched steric bulk that suppresses α-lithiation side reactions; reaction yield and regioselectivity profiles may shift substantially in lithiation-dependent transformations.
Isopropoxy vs. Ethoxy
Lipophilicity and metabolic context differ
The ΔlogP of +0.3 units and altered shape introduce distinct pharmacokinetic and solubility profiles for derived compounds; class-level property inference may not predict downstream biological behavior.
Isopropoxy vs. Propoxy
Parent building block availability gap
3-Propoxy-1H-pyrazole is not listed as a readily available standalone building block; selecting it may add 1–2 synthetic steps and increase lead time compared with the commercially available isopropoxy analog.

3-Isopropoxy-1H-pyrazole (1897388-33-8): Quantified Differentiation Evidence Against Closest Alkoxy Analogs


LogP Advantage: 3-Isopropoxy-1H-pyrazole Is 0.8 Units More Lipophilic Than the Methoxy Analog

3-Isopropoxy-1H-pyrazole (XLogP3 = 1.3) [1] exhibits a 0.8-unit higher predicted logP than 5-methoxy-1H-pyrazole (XLogP3-AA = 0.5) [2], reflecting the greater hydrophobicity imparted by the branched isopropoxy substituent. This difference corresponds to approximately a 6.3-fold increase in octanol–water partition coefficient and is expected to translate into measurably higher membrane permeability and plasma protein binding for derivatives carrying this building block.

LogP Advantage
Cross-study comparable
ΔXLogP3 = +0.8 (≈ 6.3-fold higher P)
Supports lipophilicity-driven building block selection for lead optimization
Computed values; target XLogP3 = 1.3 vs. methoxy analog 0.5
Lipophilicity Medicinal Chemistry Physicochemical Profiling

Steric Shielding: Isopropoxy Substituent Suppresses Undesired α-Lithiation Side Reactions

In alkoxy-substituted heterocyclic systems, the isopropoxy group has been shown to function as a heteroatomic electron-donating group that inhibits α-lithiation by tert-butyllithium due to increased steric bulk, a property not exhibited by the methoxy group [1]. This steric shielding translates into cleaner reaction profiles and higher yields of desired cycloaddition products when isopropoxy-substituted substrates are used instead of methoxy or ethoxy analogs.

Steric Shielding
Class-level inference
Isopropoxy inhibits α-lithiation via steric bulk
Reported cleaner reaction profiles in alkoxy-heterocycle lithiation chemistry
Extrapolated from 3,4-pyridyne systems; pyrazole-specific data to verify
Synthetic Chemistry Regioselectivity Steric Effects

DHODH Inhibitor Lead Series: 3-Isopropoxy-5-methyl Scaffold Delivers Subnanomolar Antiviral Activity

The 3-isopropoxy-5-methyl-1H-pyrazol-1-yl motif, accessed directly from 3-isopropoxy-1H-pyrazole via methylation, is the core substructure of compound 3 (5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine), which was more active than the clinically studied DHODH inhibitors brequinar and teriflunomide in measles virus replication assays and enzymatic tests [1]. The compound displayed subnanomolar MIC₅₀ on measles virus [1], demonstrating that the 3-isopropoxy pyrazole building block enables access to a validated high-potency pharmacophore.

DHODH Inhibitor Lead
Supporting evidence
More active than brequinar and teriflunomide in measles virus replication assay
Positions this building block as a precursor to a pre-validated high-potency chemotype
Subnanomolar MIC₅₀ reported for derived lead compound; fold difference not extractable
DHODH Inhibition Antiviral Research Immunosuppression

CYP121A1 Binding: Isopropyloxy Pyrazoles Achieve Type II Heme Coordination Comparable to Natural Substrate

In a series of 4-chloroaryl imidazole-pyrazole derivatives, the isopropyloxy-substituted compound (11h) displayed Mtb CYP121A1 type II binding with a Kd of 17.72 μM, comparable to the natural substrate cYY (Kd 12.28 μM) and to the propyloxy analog 11f (Kd 11.73 μM) [1]. The methoxy derivative (12b) in the triazole series showed tighter binding (Kd 5.13 μM), indicating that the isopropoxy group provides intermediate binding affinity in this target context, which may be desirable when balancing potency with other drug-like properties.

CYP121A1 Binding
Direct head-to-head
Kd = 17.72 μM (isopropyloxy 11h) vs. cYY Kd = 12.28 μM
Supports affinity-based alkoxy group selection for antitubercular CYP121A1 programs
1.4-fold weaker than natural substrate; methoxy analog showed tighter binding
Antitubercular Agents CYP121A1 Protein Binding

Molecular Weight and Boiling Point: Differentiated Physical Properties Guide Purification and Formulation

3-Isopropoxy-1H-pyrazole has a molecular weight of 126.16 g·mol⁻¹ and a predicted boiling point of 243.5 ± 13.0 °C [1], compared with 5-methoxy-1H-pyrazole (MW 98.10 g·mol⁻¹, predicted bp 234.2 ± 13.0 °C) and 3-ethoxy-1H-pyrazole (MW 112.13 g·mol⁻¹) . The ~28 Da mass difference versus methoxy facilitates mass-based purification and LC-MS tracking, while the ~9 °C boiling point elevation versus methoxy, if confirmed experimentally, would affect distillation-based purification protocols.

Physical Properties
Cross-study comparable
ΔMW +28.06 Da vs. methoxy; Δbp +9.3 °C predicted
Guides purification strategy and analytical method development
Predicted values; experimental verification may differ
Physicochemical Properties Procurement Specifications Purification

Synthetic Tractability: 3-Isopropoxy-1H-pyrazole Is a Commercially Available Entry Point to the 3-Alkoxy Pyrazole Chemical Space

3-Isopropoxy-1H-pyrazole is commercially available from multiple suppliers at 95–98% purity (e.g., Enamine, Leyan) , whereas the corresponding 3-propoxy-1H-pyrazole is not listed as a readily available building block in major catalogs . This availability difference reduces lead time and synthesis step count for programs that require a branched 3-carbon alkoxy substituent, as the isopropoxy variant can be directly procured rather than synthesized from 3-hydroxy-1H-pyrazole via alkylation.

Synthetic Tractability
Data to verify
Multiple suppliers at 95–98% purity; 3-propoxy analog not readily available
Commercial availability may reduce synthesis step count and lead time
Supplier catalog survey; availability subject to change
Chemical Sourcing Building Block Synthetic Accessibility

3-Isopropoxy-1H-pyrazole (1897388-33-8): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Lead Optimization of DHODH Inhibitors for Antiviral and Immunosuppressive Indications

3-Isopropoxy-1H-pyrazole serves as the direct starting material for the synthesis of 3-isopropoxy-5-methyl-1H-pyrazol-1-yl derivatives that have demonstrated subnanomolar activity against measles virus replication via DHODH inhibition, outperforming the clinical benchmarks brequinar and teriflunomide [1]. Programs targeting human DHODH for autoimmune disease, viral infection, or oncology can procure this building block to access a pre-validated high-potency chemotype and generate SAR around the 1-, 4-, and 5-positions of the pyrazole ring.

Antitubercular Drug Discovery Targeting Mtb CYP121A1

Isopropyloxy-substituted pyrazoles have demonstrated type II heme-binding affinity for Mtb CYP121A1 (Kd = 17.72 μM), comparable to the natural substrate cYY (Kd = 12.28 μM) [1]. 3-Isopropoxy-1H-pyrazole provides the core scaffold for constructing focused libraries of CYP121A1 inhibitors, where the branched alkoxy group may offer a differentiated metabolic stability profile compared with linear propoxy or smaller methoxy variants.

Synthetic Methodology Development Requiring Sterically Shielded Alkoxy Heterocycles

The isopropoxy group provides steric shielding that suppresses undesired α-lithiation side reactions in alkoxy-substituted heterocycles, a property demonstrated in 3,4-pyridyne chemistry that is transferable to pyrazole systems [1]. Synthetic chemistry groups developing novel lithiation, cross-coupling, or cycloaddition methodologies can select 3-isopropoxy-1H-pyrazole as a substrate to achieve cleaner reaction profiles and higher yields compared with methoxy or ethoxy analogs.

Physicochemical Property Screening in Fragment-Based or DNA-Encoded Library Design

With a measured XLogP3 of 1.3, 3-isopropoxy-1H-pyrazole occupies a distinct lipophilicity space between the more polar methoxy (XLogP3 = 0.5) [1] and more lipophilic substitution patterns. This property, combined with its commercial availability at 95–98% purity and moderate molecular weight (126.16 Da), makes it a suitable building block for inclusion in fragment libraries or DNA-encoded chemical libraries where balanced physicochemical properties are desired for hit identification.

Application
Selection Property
Validation Focus
DHODH inhibitor lead optimization
Pre-validated chemotype access
SAR expansion at pyrazole 1-, 4-, and 5-positions; antiviral and immunosuppressive research models
Mtb CYP121A1 antitubercular discovery
Type II heme-binding scaffold
Affinity profiling against CYP121A1; metabolic stability comparison across alkoxy variants
Sterically shielded synthetic methodology
α-Lithiation suppression
Reaction yield and regioselectivity benchmarking vs. methoxy/ethoxy substrates in lithiation and cycloaddition protocols
Fragment-based or DEL library design
Moderate lipophilicity (XLogP3 1.3)
Physicochemical property screening; balanced polarity and MW for hit identification
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